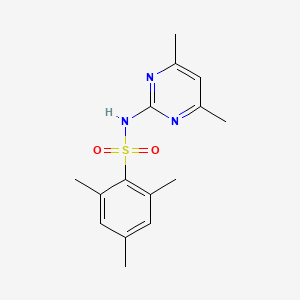

N-(4,6-dimethyl-2-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 305.11979803 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Derivatization and Analytical Applications

One significant application involves its derivatization using diazomethane to form isomeric products. This process, however, yields compounds with variable responses in gas chromatography, indicating potential errors in chromatographic determinations of sulfa drugs in edible meat tissues (Feil, Paulson, & Lund, 1989).

Structural and Spectroscopic Studies

Extensive theoretical and experimental structural studies on this compound have been carried out. These include investigations into its molecular structure and harmonic vibrational frequencies using DFT/B3LYP and HF methods. Studies also cover its stability, arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis via natural bond orbital (NBO) analysis. Electronic structures and molecular properties such as E_HOMO, E_LUMO, energy gap, and dipole moment have been discussed to correlate with biological activity (Mansour & Ghani, 2013).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules. These studies include SCXRD studies and spectroscopic tools for understanding the structure, as well as DFT/B3LYP level theory for exploring structural and electronic properties. The investigations extend to local reactivity descriptors, molecular dynamics simulations, and interaction with proteins (Murthy et al., 2018).

Biological Evaluations

Furthermore, novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis from these studies provides insights into the chemical modifications that enhance antimicrobial activity (Ghorab et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to sulfamethazine, a sulfanilamide anti-infective agent . Sulfanilamides typically target bacterial enzymes involved in folic acid synthesis, inhibiting bacterial growth.

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions . The presence of the sulfonamide group could potentially allow it to act as a competitive inhibitor of enzymes, mimicking the natural substrate’s structure .

Biochemical Pathways

Sulfonamides like sulfamethazine typically interfere with the synthesis of folic acid in bacteria, disrupting dna synthesis and cell replication .

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

If it acts similarly to other sulfonamides, it would inhibit bacterial growth by interfering with folic acid synthesis, a crucial component for bacterial dna replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the antibiotic sulfamethazine in the environment can enhance the invasion ability of some manure-borne invaders

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-6-10(2)14(11(3)7-9)21(19,20)18-15-16-12(4)8-13(5)17-15/h6-8H,1-5H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBCJPVMGDPJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)